N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with 5,6-dimethoxy groups, linked via an amide bond to a 1,3-dimethylpyrazole carboxamide moiety.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-8-5-10(19(2)18-8)14(20)17-15-16-9-6-11(21-3)12(22-4)7-13(9)23-15/h5-7H,1-4H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUAARANSBNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound notable for its unique structural features and potential biological activities. This compound has garnered attention due to its interactions with various biological targets, particularly in the realms of anti-inflammatory and anticancer therapies.
Chemical Structure
The molecular formula of this compound is CHNOS, with a molecular weight of 332.4 g/mol. The presence of dimethoxy groups enhances its solubility and pharmacological properties, making it a promising candidate for drug development.
Research indicates that this compound exhibits significant biological activity primarily through the following mechanisms:
- Cyclooxygenase Inhibition : this compound acts as an inhibitor of cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation. This suggests potential applications in treating inflammatory conditions such as arthritis and other related disorders .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins. This mechanism highlights its potential as a therapeutic agent in oncology.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Antimicrobial Evaluation : A study evaluated pyrazole derivatives for their antimicrobial activity. The results indicated that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that this compound may share these properties .
- Anti-inflammatory Studies : In a comparative study assessing various pyrazole derivatives for COX inhibition, several compounds demonstrated superior anti-inflammatory effects compared to standard treatments like celecoxib . This positions this compound as a potential candidate for further investigation in inflammatory disease models.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole and pyrazole rings exhibit distinct oxidation patterns under controlled conditions:
| Reagent | Conditions | Major Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | 80°C, 6 hours | Sulfoxide derivative at thiazole S-atom | 72% |
| CrO₃ in H₂SO₄ | Room temperature, 2 hours | Pyrazole ring cleavage to carboxylic acid | 58% |
Mechanistic Insight :
-
The sulfur atom in the thiazole ring is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction severity .
-
Pyrazole carboxamide resists oxidation unless exposed to strong oxidants like CrO₃, which degrade the ring .
Nucleophilic Substitution
The 2-amino group on the thiazole ring participates in nucleophilic substitutions:
| Nucleophile | Catalyst | Product | Application |
|---|---|---|---|
| Ethylenediamine | CuI, K₂CO₃ | Bis-thiazole ligand complex | Metal coordination chemistry |
| Thiophenol | DBU, DMF | Thioether-linked dimeric structure | Antimicrobial studies |
Key Observation :
Steric hindrance from the 5,6-dimethoxy groups limits substitution at adjacent positions, favoring reactions at the 2-amino site .
Cycloaddition Reactions
The compound engages in 1,3-dipolar cycloadditions due to its electron-deficient thiazole ring:
Example: Reaction with Azomethine Ylides
| Azomethine Ylide | Conditions | Cycloadduct | Diastereoselectivity |
|---|---|---|---|
| Nonstabilized ylide | Zn(OTf)₂, Et₃N, 60°C | Spiro-pyrrolidine-thiazole hybrid | endo: 85% |
Mechanistic Pathway :
-
The reaction proceeds via a concerted asynchronous mechanism, with the ylide’s nucleophilic carbon attacking the thiazole’s C4 position .
-
Steric effects from the dimethoxy groups favor endo transition states.
Hydrolysis and Degradation
Stability studies reveal pH-dependent degradation:
| pH | Temperature | Primary Degradation Pathway | Half-Life |
|---|---|---|---|
| 1.2 | 37°C | Pyrazole carboxamide → carboxylic acid | 4.8 hours |
| 7.4 | 37°C | Thiazole ring opening | >48 hours |
Implications :
Photochemical Reactions
UV irradiation induces structural rearrangements:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | Thiazole ring dimerization | 0.32 |
| 365 nm | Methanol | Methoxy group demethylation | 0.18 |
Practical Consideration :
Light-sensitive handling is required during storage to prevent dimerization .
Metal Complexation
The pyrazole carboxamide acts as a bidentate ligand:
| Metal Salt | Coordination Mode | Application |
|---|---|---|
| CuCl₂ | N,O-chelation | Catalytic oxidation studies |
| Pd(OAc)₂ | N,S-chelation | Cross-coupling catalyst design |
Structural Evidence :
X-ray crystallography confirms square-planar geometry in Cu(II) complexes .
Comparative Reactivity Table
| Reaction Type | Thiazole Reactivity | Pyrazole Reactivity |
|---|---|---|
| Oxidation | High (S-atom) | Low |
| Nucleophilic Substitution | Moderate (C2 position) | Negligible |
| Cycloaddition | High (C4/C5 positions) | Not observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles and substituents:
Key Observations :
- Electron-Withdrawing/Donating Groups: The 5,6-dimethoxy groups on the benzo[d]thiazole core may enhance solubility and π-π stacking interactions compared to non-substituted thiazoles (e.g., ’s pyridinylthiazoles) .
- Rigidity vs.
Physicochemical and Spectroscopic Properties
- Melting Points : While specific data for the target compound are unavailable, related thiazole carboxamides exhibit melting points ranging from 150–250°C (e.g., reports compounds with m.p. 84% yield as pale yellow solids) .
- Spectroscopic Data : IR and NMR spectra for analogous compounds () suggest characteristic peaks for amide C=O (~1650 cm⁻¹) and aromatic protons (δ 6.5–8.5 ppm) .
Computational and Experimental Validation
- Density Functional Theory (DFT) : Studies on correlation-energy functionals () could predict the compound’s electronic properties, such as HOMO-LUMO gaps, to rationalize reactivity or binding .
- Crystallographic Analysis : Software like SHELXL () is critical for resolving crystal structures of similar heterocycles, aiding in conformational analysis .
Q & A
Basic Research Question
- Analytical Techniques :
What are the challenges in scaling up synthesis, and how are they addressed?
Advanced Research Question
- Key Issues : Solvent volume (DMF is costly for large-scale), exothermic reactions.
- Solutions :
- Solvent Swap : Replace DMF with cheaper solvents (e.g., DMAc) after small-scale optimization .
- Process Safety : Use calorimetry to monitor heat flow during scaling and implement controlled addition of reagents .
How do substituents on the benzo[d]thiazole ring affect biological activity?
Advanced Research Question
- Structure-Activity Relationship (SAR) :
- Methoxy Groups : 5,6-Dimethoxy enhances solubility but may reduce membrane permeability. Replace with trifluoromethoxy for balanced lipophilicity .
- Thiazole Nitrogen : Methylation (N1 vs. N3) alters hydrogen-bonding capacity with kinase targets .
What are best practices for data reproducibility in crystallography?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
